Cas no 1806922-34-8 (Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate)

Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate is a brominated and difluoromethyl-substituted pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—bromine and difluoromethyl groups—enhance reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The ester moiety provides additional flexibility for derivatization, while the bromomethyl group allows for nucleophilic substitution. This compound is particularly valuable in the development of bioactive molecules due to its ability to introduce fluorinated and halogenated motifs, which are critical in modulating physicochemical properties. High purity and stability under controlled conditions ensure reliable performance in synthetic applications.
Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate structure
1806922-34-8 structure
商品名:Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate
CAS番号:1806922-34-8
MF:C10H9Br2F2NO2
メガワット:372.988768339157
CID:4809327

Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate
    • インチ: 1S/C10H9Br2F2NO2/c1-17-7(16)2-5-4-15-9(10(13)14)8(12)6(5)3-11/h4,10H,2-3H2,1H3
    • InChIKey: XGJBOTVYEGRDBI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C(F)F)=NC=C(CC(=O)OC)C=1CBr

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 269
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 39.2

Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029057122-250mg
Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate
1806922-34-8 97%
250mg
$998.40 2022-03-31
Alichem
A029057122-500mg
Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate
1806922-34-8 97%
500mg
$1,662.60 2022-03-31
Alichem
A029057122-1g
Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate
1806922-34-8 97%
1g
$3,158.80 2022-03-31

Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate 関連文献

Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetateに関する追加情報

Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate (CAS No. 1806922-34-8): A Comprehensive Overview

Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate (CAS No. 1806922-34-8) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, serves as a valuable intermediate in the synthesis of various biologically active molecules. The presence of multiple functional groups, including bromo and difluoromethyl substituents, makes it a versatile building block for the development of novel therapeutic agents.

The molecular structure of Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate consists of a pyridine core substituted with a bromo group at the 3-position, a bromomethyl group at the 4-position, and a difluoromethyl group at the 2-position. The acetate moiety at the 5-position further enhances its reactivity, making it an attractive candidate for further chemical modifications. This compound's multifaceted nature allows for diverse synthetic pathways, enabling chemists to explore various structural modifications and functionalizations.

In recent years, there has been a surge in research focused on developing new pharmaceuticals with enhanced efficacy and reduced side effects. The compound Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate has emerged as a key intermediate in this endeavor. Its structural motifs are frequently employed in the design of kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The bromo and difluoromethyl groups are particularly noteworthy, as they can be selectively modified to introduce additional biological functionalities.

One of the most compelling aspects of Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate is its potential in drug discovery. Researchers have leveraged its scaffold to develop novel compounds that exhibit potent activity against various disease targets. For instance, studies have demonstrated its utility in synthesizing inhibitors of tyrosine kinases, which are overexpressed in many cancer cell lines. The ability to fine-tune the electronic and steric properties of this compound through strategic functionalization has opened up new avenues for therapeutic intervention.

The synthesis of Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include halogenation reactions to introduce the bromo substituents, followed by protection-deprotection strategies to manipulate the reactive sites. The incorporation of the difluoromethyl group often requires specialized reagents and conditions to ensure high selectivity and yield. These synthetic challenges underscore the compound's complexity but also its potential as a versatile tool in medicinal chemistry.

Advances in computational chemistry have further enhanced the utility of Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate. Molecular modeling studies have been instrumental in predicting how different structural modifications will impact biological activity. By simulating interactions between this compound and target proteins, researchers can identify optimal analogs with improved pharmacokinetic profiles. This computational approach complements traditional wet-lab experimentation, providing a more efficient route to drug development.

The pharmaceutical industry has taken notice of the promising properties of Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate. Several companies have initiated programs to explore its derivatives as potential drug candidates. Early-stage clinical trials have shown encouraging results for some of these compounds, particularly those targeting oncological applications. The success observed in these trials underscores the importance of this intermediate in advancing therapeutic strategies for complex diseases.

Looking ahead, the future prospects for Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate appear bright. As our understanding of disease mechanisms continues to evolve, so too will our ability to design molecules that interact with biological targets with high precision. The compound's unique structural features make it well-suited for addressing emerging therapeutic challenges, particularly those involving difficult-to-target proteins or complex disease pathways.

In conclusion, Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate (CAS No. 1806922-34-8) represents a significant advancement in pharmaceutical chemistry. Its multifunctional nature and synthetic accessibility make it an indispensable tool for drug discovery efforts aimed at developing next-generation therapeutics. As research progresses, this compound is poised to play an increasingly pivotal role in addressing unmet medical needs across various therapeutic areas.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.